molecular formula C10H6O3 B8658629 2-Oxo-2H-chromene-7-carbaldehyde

2-Oxo-2H-chromene-7-carbaldehyde

Cat. No. B8658629
M. Wt: 174.15 g/mol
InChI Key: IGXQMWVUAZLBKT-UHFFFAOYSA-N
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Patent
US07872142B2

Procedure details

To the suspension of 2-oxo-3-benzyl-4-methyl-7-vinyl-2H-1-benzopyrane (16.0 g, Example 23) in dioxane (350 mL) and water (75 mL) is added osmium tetraoxide (1.45 mmol) in t-BuOH. The reaction mixture is stirred at room temperature for 30 minutes and sodium periodate (30 g) is added in portions. The solid is filtered out after 30 minutes stirring and the filtrate is partitioned between CH2Cl2 and water. Separation and the organic layer is washed further with H2O and dried over MgSO4. Evaporation of the organic solvent gives the desired 7-formyl coumarin intermediate (12.0 g).
Name
2-oxo-3-benzyl-4-methyl-7-vinyl-2H-1-benzopyrane
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.45 mmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7](CC2C=CC=CC=2)=[C:6](C)[C:5]2[CH:16]=[CH:17][C:18]([CH:20]=C)=[CH:19][C:4]=2[O:3]1.I([O-])(=O)(=O)=[O:23].[Na+]>O1CCOCC1.O.CC(O)(C)C.[Os](=O)(=O)(=O)=O>[CH:20]([C:18]1[CH:19]=[C:4]2[C:5]([CH:6]=[CH:7][C:2](=[O:1])[O:3]2)=[CH:16][CH:17]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
2-oxo-3-benzyl-4-methyl-7-vinyl-2H-1-benzopyrane
Quantity
16 g
Type
reactant
Smiles
O=C1OC2=C(C(=C1CC1=CC=CC=C1)C)C=CC(=C2)C=C
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
1.45 mmol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered out after 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the filtrate is partitioned between CH2Cl2 and water
CUSTOM
Type
CUSTOM
Details
Separation
WASH
Type
WASH
Details
the organic layer is washed further with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC=C2C=CC(OC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 119%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.